2,4,6-Trimethylbenzeneamine-d11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

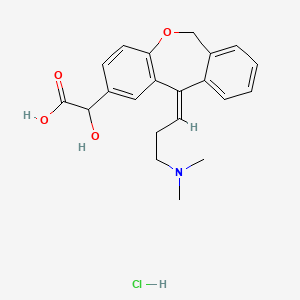

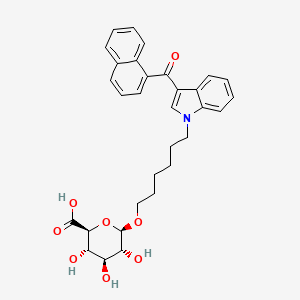

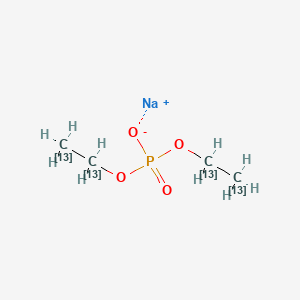

2,4,6-Trimethylbenzeneamine-d11 is a biochemical used for proteomics research . It has a molecular formula of C9H2D11N and a molecular weight of 146.27 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Trimethylbenzeneamine-d11, such as its melting point, boiling point, and density, were not found in the available resources .Scientific Research Applications

Non-lethal Microbial Inhibition for Cardiovascular Health

Trimethylamine (TMA) N-oxide (TMAO), a metabolite generated through gut microbial metabolism, has been linked to atherosclerosis and cardiovascular risks. A study focused on the targeted inhibition of microbial TMA production as a therapeutic approach for cardiovascular diseases. Using 3,3-dimethyl-1-butanol (DMB), researchers achieved non-lethal inhibition of microbial TMA lyases, effectively reducing TMAO levels in animal models. This approach showed promise in mitigating diet-induced atherosclerosis without altering cholesterol levels, suggesting a novel strategy for cardiovascular disease treatment through gut microbial modulation (Wang et al., 2015).

Pharmacokinetics and Brain Distribution Studies

The pharmacokinetics and brain distribution of d-methamphetamine, compared to its less active enantiomer l-methamphetamine and (−)-cocaine, were explored using PET imaging in primates. Both methamphetamine enantiomers exhibited similar pharmacokinetics and widespread distribution in the brain, with no significant differences observed between them. These findings contribute to understanding the more intense stimulant effects of d-methamphetamine and its potential for abuse. The study also highlighted the non-specific nature of methamphetamine binding in the brain, which is crucial for developing targeted therapies for methamphetamine addiction (Fowler et al., 2007).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,4,6-Trimethylbenzeneamine-d11 involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,4,6-Trimethylbenzaldehyde-d11", "Ammonia", "Sodium borohydride", "Hydrochloric acid", "Ethanol", "Sodium hydroxide" ], "Reaction": [ "Step 1: Reduction of 2,4,6-Trimethylbenzaldehyde-d11 with sodium borohydride in ethanol to form 2,4,6-Trimethylbenzyl alcohol-d11", "Step 2: Oxidation of 2,4,6-Trimethylbenzyl alcohol-d11 with sodium dichromate in sulfuric acid to form 2,4,6-Trimethylbenzaldehyde-d11", "Step 3: Conversion of 2,4,6-Trimethylbenzaldehyde-d11 to 2,4,6-Trimethylbenzeneamine-d11 through reductive amination using ammonia and sodium borohydride in ethanol", "Step 4: Purification of the product through acid-base extraction using hydrochloric acid and sodium hydroxide" ] } | |

CAS RN |

1126138-13-3 |

Product Name |

2,4,6-Trimethylbenzeneamine-d11 |

Molecular Formula |

C9H13N |

Molecular Weight |

146.277 |

IUPAC Name |

3,5-dideuterio-2,4,6-tris(trideuteriomethyl)aniline |

InChI |

InChI=1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3/i1D3,2D3,3D3,4D,5D |

InChI Key |

KWVPRPSXBZNOHS-JXCHDVSKSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)N)C |

synonyms |

2,4,6-Tri(methyl-d3)-benzene-1,3-d2-amine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide](/img/structure/B590293.png)

![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B590303.png)